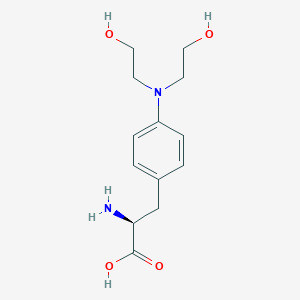

Dihydroxy Melphalan

Vue d'ensemble

Description

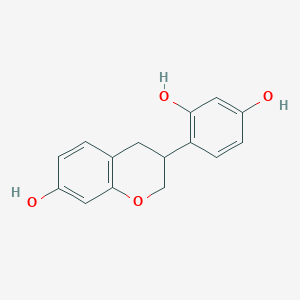

Le Dihydroxymelphalan est un composé chimique de formule moléculaire C13H20N2O4. Il s’agit d’un produit de dégradation inactif du Melphalan, un médicament de chimiothérapie bien connu utilisé pour traiter le myélome multiple et le carcinome ovarien . Le Dihydroxymelphalan est formé par l’hydrolyse du Melphalan via l’intermédiaire Monohydroxymelphalan dans des solutions aqueuses, notamment le milieu de culture cellulaire et le plasma humain .

Applications De Recherche Scientifique

Dihydroxy Melphalan is primarily studied as a degradation product of Melphalan. Its formation and stability are important in understanding the pharmacokinetics and pharmacodynamics of Melphalan in biological systems . Research on this compound helps in developing better formulations and delivery methods for Melphalan to improve its therapeutic efficacy and reduce side effects .

Mécanisme D'action

En tant que produit de dégradation inactif, le Dihydroxymelphalan n’a pas de mécanisme d’action direct. La compréhension de sa formation et de ses voies de dégradation est cruciale dans le contexte du mécanisme d’action du Melphalan. Le Melphalan exerce ses effets en alkylant l’ADN, ce qui conduit à des réticulations et à l’inhibition de la synthèse et de la transcription de l’ADN . L’hydrolyse du Melphalan en Dihydroxymelphalan représente une voie d’inactivation du médicament et de son élimination de l’organisme .

Analyse Biochimique

Biochemical Properties

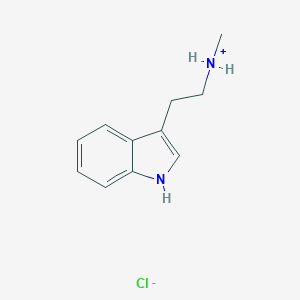

Dihydroxy Melphalan interacts with various enzymes, proteins, and other biomolecules. It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . Once inside the cell, this compound binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and causing cell cycle arrest, which results in cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a series of interactions with biomolecules. It forms covalent bonds between DNA strands, creating intrastrand cross-links . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change in laboratory settings. The intravenous formulation of Melphalan, from which this compound is derived, is unstable and decomposes at a rate of 1% every 10 minutes . This instability effectively prohibits the study of prolonged infusions of the drug and hinders storage of blood fractions containing the drug for bulk analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on pigs, it was found that Melphalan had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed by the non-enzymatic hydrolysis of Melphalan to mono- and di-hydroxyethylamine derivatives . These compounds have minimal antitumor activity and can be ignored for purposes of pharmacodynamic analysis .

Transport and Distribution

This compound is rapidly transported across the cell membrane due to its lipophilicity . Once inside the cell, it is almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as Melphalan and desethyl-melflufen .

Subcellular Localization

Given that it is rapidly transported into the cytoplasm and hydrolyzed to more hydrophilic molecules , it can be inferred that this compound likely localizes within the cytoplasm of cells

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Dihydroxymelphalan implique généralement l’hydrolyse du Melphalan. Le Melphalan subit une hydrolyse en solutions aqueuses pour former le Monohydroxymelphalan, qui subit une hydrolyse supplémentaire pour produire le Dihydroxymelphalan . Les conditions réactionnelles pour ce processus comprennent la présence d’eau et une plage de pH appropriée pour faciliter les réactions d’hydrolyse.

Méthodes de production industrielle

La production industrielle du Dihydroxymelphalan n’est pas courante en raison de son statut de produit de dégradation inactif. la synthèse du Melphalan, dont le Dihydroxymelphalan est dérivé, implique plusieurs étapes, notamment la protection du groupe amino glycinique, l’estérification, l’hydrogénation catalytique, la bishydroxyethylation, la chloration et l’hydrolyse .

Analyse Des Réactions Chimiques

Types de réactions

Le Dihydroxymelphalan subit principalement des réactions d’hydrolyse. Il est formé par l’hydrolyse du Melphalan et du Monohydroxymelphalan .

Réactifs et conditions courants

Les réactions d’hydrolyse qui produisent le Dihydroxymelphalan nécessitent généralement de l’eau comme solvant et une plage de pH appropriée pour faciliter la réaction. Aucun réactif spécifique n’est requis au-delà de ceux nécessaires pour maintenir les conditions de réaction appropriées.

Principaux produits formés

Le principal produit formé par l’hydrolyse du Melphalan est le Dihydroxymelphalan, avec le Monohydroxymelphalan comme intermédiaire .

Applications de recherche scientifique

Le Dihydroxymelphalan est principalement étudié en tant que produit de dégradation du Melphalan. Sa formation et sa stabilité sont importantes pour comprendre la pharmacocinétique et la pharmacodynamie du Melphalan dans les systèmes biologiques . La recherche sur le Dihydroxymelphalan aide à développer de meilleures formulations et méthodes d’administration du Melphalan afin d’améliorer son efficacité thérapeutique et de réduire les effets secondaires .

Comparaison Avec Des Composés Similaires

Composés similaires

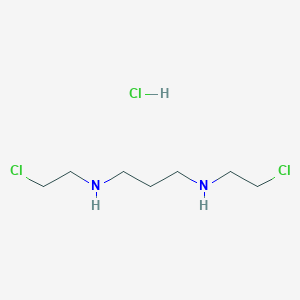

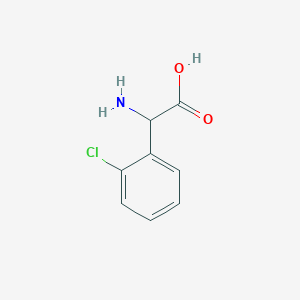

Melphalan: Le composé parent dont le Dihydroxymelphalan est dérivé.

Monohydroxymelphalan: Un intermédiaire dans l’hydrolyse du Melphalan en Dihydroxymelphalan.

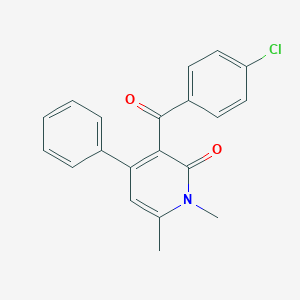

Melphalan Flufenamide: Un dérivé du Melphalan conçu pour améliorer sa délivrance et son efficacité.

Unicité

Le Dihydroxymelphalan est unique en ce qu’il s’agit d’un produit de dégradation inactif, ce qui donne des informations sur la stabilité et les voies de dégradation du Melphalan. Son étude est essentielle pour améliorer le profil pharmacologique du Melphalan et développer de meilleures stratégies thérapeutiques .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGUXSYETMNGJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222467 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72143-20-5 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)

![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)